
4-溴-1-环丙基吡啶-2(1H)-酮
描述
4-Bromo-1-cyclopropylpyridin-2(1H)-one, also known as CPP-115, is a potent inhibitor of the enzyme GABA aminotransferase. This enzyme is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter in the central nervous system. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of a variety of neurological and psychiatric disorders.
科学研究应用
碳酸酐酶抑制
已研究了包含溴苯酚部分的环丙基羧酸和酯类对碳酸酐酶的抑制作用。这些化合物,包括与4-溴-1-环丙基吡啶-2(1H)-酮相关的结构,对人碳酸酐酶同工酶显示出低纳摩尔范围内的优异抑制作用(Boztaş et al., 2015)。
磁性配位网络中的手性
在自组装配位系统中引入4-溴吡啶衍生物会导致形成三维氰化物桥接网络。这些网络涉及金属离子和正方形反棱柱离子,由于非手性但空间扩展的配体的空间排列而表现出诱导手性(Ohno et al., 2016)。
新型吡啶基衍生物的合成
已使用钯催化的Suzuki交叉偶联反应合成了一系列新型吡啶衍生物。这些与4-溴-1-环丙基吡啶-2(1H)-酮相关的衍生物表现出作为液晶手性掺杂剂的潜力,并显示出显着的生物活性,包括抗血栓形成和生物膜抑制效应(Ahmad et al., 2017)。
有机合成中的应用
与4-溴-1-环丙基吡啶-2(1H)-酮相关的化合物已用于区域选择性Suzuki交叉偶联反应,有助于合成各种复杂的有机结构。这些反应证明了此类化合物在有机合成中的多功能性,尤其是在形成具有挑战性的碳碳键方面(Sicre et al., 2006)。
螺[环丙烷-吡咯利嗪]衍生物的合成
溴仿与某些二氢吡咯利嗪酮的共轭加成,涉及类似于4-溴-1-环丙基吡啶-2(1H)-酮的结构,导致形成新的螺[环丙烷-吡咯利嗪]衍生物。这些化合物已针对其结构和潜在的药物应用进行了表征(Liu et al., 2015)。
属性
IUPAC Name |
4-bromo-1-cyclopropylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-6-3-4-10(7-1-2-7)8(11)5-6/h3-5,7H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJGCHDQKZZFTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC(=CC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1193334-86-9 | |
| Record name | 4-bromo-1-cyclopropylpyridin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

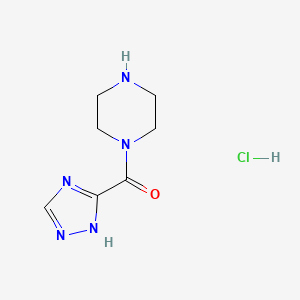

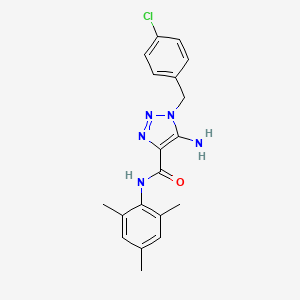
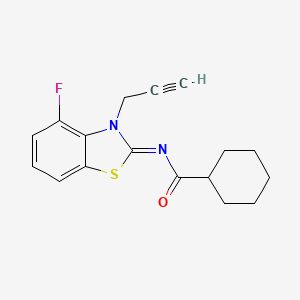
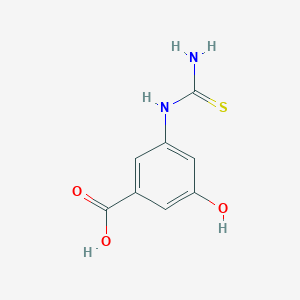
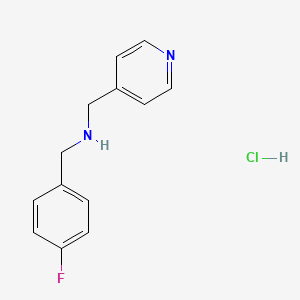
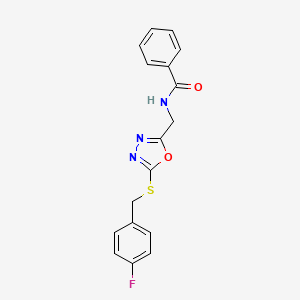
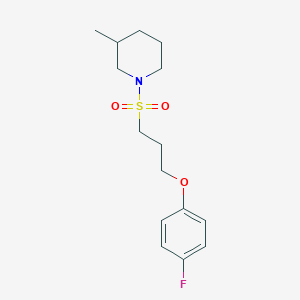
![3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2706276.png)
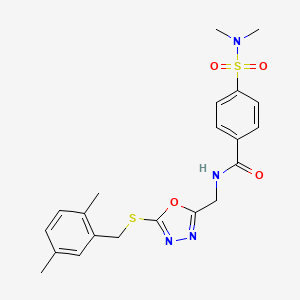
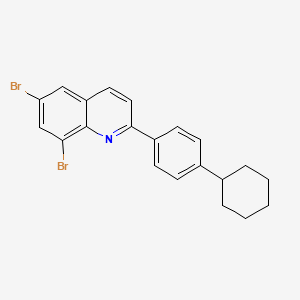
![Methyl 4-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2706281.png)
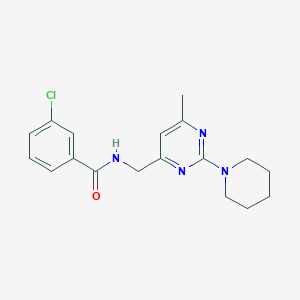
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2706283.png)